2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: is a member of the class of aminopyridines. Its chemical structure features a pyridine ring substituted by 1-carboxyethoxy, chloro, amino, chloro, and fluoro groups at positions 2, 3, 4, 5, and 6, respectively . This compound has garnered interest due to its diverse applications in various fields.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves several steps. One common approach is the condensation of 2-amino-3-(5-fluoropyridin-2-yl)propanoate with an acid chloride or anhydride to form the carboxylic acid. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production: While specific industrial production methods are proprietary, companies like KingAgroot have developed herbicides based on this compound for treating grass weeds and broadleaf weeds . These herbicides are used in agriculture to enhance crop yield and protect against unwanted vegetation.
Chemical Reactions Analysis
Reactivity:
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group may yield an alcohol or amine.
Substitution: The fluorine atom at position 5 can be replaced by other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the carboxylic acid form, while reduction produces the corresponding amine or alcohol.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for designing potential drugs.
Pharmacology: Investigating its effects on biological systems.
Targeted Therapies:
Herbicides: As mentioned earlier, it is used in herbicide formulations.
Mechanism of Action
The exact mechanism by which 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13) |
InChI Key |
YZUVKRZLMIRVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CC(C(=O)O)N |
Origin of Product |
United States |
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